molecular formula C22H19FN6O2S B2995163 N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-87-8

N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2995163
CAS No.: 872993-87-8
M. Wt: 450.49
InChI Key: AYBOFZCDGXRPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H19FN6O2S and its molecular weight is 450.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to exhibit diverse pharmacological activities . They have been reported to act as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .

Mode of Action

It’s worth noting that in the case of similar 1,2,4-triazole derivatives acting as aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to exhibit diverse pharmacological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold .

Result of Action

Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular agents .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the specific biological environment, the presence of other compounds, and the specific characteristics of the target cells or organisms .

Properties

IUPAC Name

N-[2-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O2S/c23-16-6-8-17(9-7-16)25-20(30)14-32-21-11-10-18-26-27-19(29(18)28-21)12-13-24-22(31)15-4-2-1-3-5-15/h1-11H,12-14H2,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBOFZCDGXRPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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